molecular formula C14H18O2 B1612305 1-Benzylcyclohexanecarboxylic acid CAS No. 72335-55-8

1-Benzylcyclohexanecarboxylic acid

Cat. No. B1612305
CAS RN: 72335-55-8
M. Wt: 218.29 g/mol
InChI Key: KIBHWMRCNKMKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylcyclohexanecarboxylic acid is a chemical compound with the linear formula C14H18O2 . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of 1-Benzylcyclohexanecarboxylic acid consists of a benzyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group . The molecule has a molecular weight of 218.298 g/mol .

Scientific Research Applications

Metabolic Pathways and Microbial Interactions

Research by Elshahed et al. (2001) explores the metabolism of benzoate and related cyclohexane carboxylates by "Syntrophus aciditrophicus" in syntrophic association with hydrogen-using microorganisms. This study highlights the biochemical pathways involved in the degradation of complex organic compounds in anaerobic environments, emphasizing the ecological and biotechnological significance of such microbial interactions (Elshahed et al., 2001).

Organic Synthesis and Chemical Transformations

Myers et al. (2001) discuss the synthesis of highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives through microbial dihydroxylation of benzoic acid. This process showcases the utility of biocatalysis in producing complex organic molecules with high stereochemical control, serving as a foundation for further chemical transformations and applications in medicinal chemistry and materials science (Myers et al., 2001).

Polymer Science and Material Engineering

Trollsås et al. (2000) describe the synthesis and ring-opening polymerization of functional cyclic esters derived from cyclohexanone, highlighting their application in creating hydrophilic aliphatic polyesters. This research contributes to the development of new materials with potential uses in biomedical devices, environmentally friendly packaging, and other industrial applications (Trollsås et al., 2000).

Environmental Science and Plasticizer Analysis

Dziwiński et al. (2017) focus on the identification of new generation plasticizers, specifically cis and trans isomers of 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters, by GC/MS and ESI/MS. Their work underscores the importance of understanding the chemical composition and potential environmental impact of these substances, which are used to enhance the flexibility of polymers (Dziwiński et al., 2017).

Catalysis and Green Chemistry

Paul et al. (2016) report on a Cu(II) metal-organic framework (MOF) that acts as an efficient catalyst for the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in a water/ionic liquid medium. This study demonstrates the potential of MOFs in facilitating environmentally friendly chemical reactions, contributing to the advancement of green chemistry and sustainable industrial processes (Paul et al., 2016).

properties

IUPAC Name

1-benzylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-13(16)14(9-5-2-6-10-14)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBHWMRCNKMKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608897
Record name 1-Benzylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylcyclohexanecarboxylic acid

CAS RN

72335-55-8
Record name 1-Benzylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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